An In-depth Technical Guide to Tris(2-methoxyethoxy)vinylsilane: Properties, Synthesis, and Applications in Research and Development
An In-depth Technical Guide to Tris(2-methoxyethoxy)vinylsilane: Properties, Synthesis, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tris(2-methoxyethoxy)vinylsilane (CAS No. 1067-53-4), a versatile organosilane, is a compound of significant interest across various scientific and industrial domains. Its unique bifunctional nature, possessing a reactive vinyl group and hydrolyzable methoxyethoxy groups, allows it to act as an effective coupling agent, adhesion promoter, and surface modifier. This technical guide provides a comprehensive overview of the physical and chemical properties of Tris(2-methoxyethoxy)vinylsilane. It details experimental protocols for its synthesis and characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Furthermore, this document explores its applications, particularly focusing on its emerging role in biomedical and drug delivery systems, and discusses its toxicological profile.
Core Physical and Chemical Properties
Tris(2-methoxyethoxy)vinylsilane is a colorless to light yellow liquid. Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₂₄O₆Si | [1][2][3] |
| Molecular Weight | 280.39 g/mol | [1][2] |
| Appearance | Colorless transparent liquid | [1] |
| Density | 1.033 - 1.040 g/mL at 20-25 °C | [1][3] |
| Boiling Point | 284 - 286 °C at 760 mmHg | [3] |
| 136.2 °C at 5.5 mmHg | [1] | |
| Melting Point | -30 °C | [3] |
| Refractive Index (n20/D) | 1.427 - 1.430 | [3] |
| Flash Point | 92 - 113 °C (closed cup) | [3] |
| Vapor Pressure | 0.00381 mmHg at 25 °C | [3] |
| Solubility | Reacts with water. Soluble in many organic solvents. | [3] |
Table 2: Chemical and Safety Information
| Property | Value | Reference(s) |
| CAS Number | 1067-53-4 | [1][2][3] |
| IUPAC Name | ethenyl-tris(2-methoxyethoxy)silane | [2] |
| Synonyms | Vinyltris(2-methoxyethoxy)silane, VTMOEO | [4][5] |
| Purity | Typically ≥ 96-98% (GC) | [1] |
| Hazard Statements | May damage fertility or the unborn child (H360FD). Causes skin and serious eye irritation. | [4][6] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | [3] |
Chemical Reactivity and Mechanisms
The utility of Tris(2-methoxyethoxy)vinylsilane stems from its dual reactivity. The vinyl group can participate in polymerization reactions, while the silicon atom bonded to three 2-methoxyethoxy groups is susceptible to hydrolysis.[7]
Hydrolysis and Condensation
In the presence of moisture, the methoxyethoxy groups hydrolyze to form silanol (B1196071) (Si-OH) groups and 2-methoxyethanol (B45455).[4] These silanol groups are highly reactive and can condense with each other to form stable siloxane bonds (Si-O-Si), leading to the formation of a polymeric network. This property is fundamental to its use as a coupling agent, where it can form covalent bonds with inorganic substrates that have surface hydroxyl groups, such as glass, silica, and metal oxides.[8]
Caption: Hydrolysis and condensation pathway of Tris(2-methoxyethoxy)vinylsilane.
Vinyl Group Reactivity
The vinyl group (CH₂=CH-) is susceptible to various addition reactions. This functionality allows it to copolymerize with a wide range of organic monomers, such as styrenes, acrylates, and vinyl acetate, effectively incorporating the silane moiety into the polymer backbone. This is crucial for creating hybrid organic-inorganic materials with enhanced properties.
Experimental Protocols
Synthesis of Tris(2-methoxyethoxy)vinylsilane
A common method for the synthesis of Tris(2-methoxyethoxy)vinylsilane is the transesterification of a vinyltrialkoxysilane with 2-methoxyethanol.
Materials:
-
2-Methoxyethanol
-
Anhydrous potassium aluminum sulfate (B86663) (catalyst)
-
Reaction flask equipped with a magnetic stirrer, thermometer, and condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a clean, dry reaction flask, combine vinyltrimethoxysilane and 2-methoxyethanol in a molar ratio of approximately 1:3.
-
Add a catalytic amount of anhydrous potassium aluminum sulfate to the mixture.
-
Heat the reaction mixture to 70-80 °C with continuous stirring.
-
Maintain this temperature for approximately 2 hours. During this time, methanol (B129727) will be produced as a byproduct.
-
After 2 hours, gradually increase the temperature to distill off the methanol. The completion of methanol removal is indicated by a rise in the reaction mixture's temperature to around 100 °C.
-
Cool the reaction mixture to below 50 °C.
-
Filter the mixture to remove the catalyst. The filtrate is the Tris(2-methoxyethoxy)vinylsilane product. Purity can be assessed by gas chromatography (GC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Tris(2-methoxyethoxy)vinylsilane into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the solvent is anhydrous, as the compound is moisture-sensitive.
-
Gently agitate the vial to ensure complete dissolution.
-
Transfer the solution to a standard 5 mm NMR tube.
¹H NMR Analysis:
-
Expected Chemical Shifts (in CDCl₃):
-
The vinyl protons will appear as a complex multiplet between δ 5.8 and 6.2 ppm.
-
The protons of the methoxyethoxy groups will show signals around δ 3.4-3.8 ppm. The methylene (B1212753) protons adjacent to the silicon-oxygen bond will be at a different chemical shift than those adjacent to the methoxy (B1213986) group.
-
The methyl protons of the methoxy group will appear as a singlet around δ 3.4 ppm.
-
¹³C NMR Analysis:
-
Expected Chemical Shifts (in CDCl₃):
-
The vinyl carbons will be observed in the olefinic region, typically between δ 130 and 138 ppm.
-
The carbons of the methoxyethoxy groups will resonate in the range of δ 59-72 ppm.
-
The methyl carbon of the methoxy group will be found around δ 59 ppm.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: A simple and common method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Attenuated Total Reflectance (ATR): A drop of the sample can be placed directly on the ATR crystal.
Expected Absorption Bands:
-
C-H stretching (vinyl): ~3060-3020 cm⁻¹
-
C-H stretching (aliphatic): ~2980-2850 cm⁻¹
-
C=C stretching (vinyl): ~1600 cm⁻¹
-
Si-O-C stretching: A strong, broad band around 1100-1000 cm⁻¹
-
C-O-C stretching: Around 1120 cm⁻¹
-
Si-C stretching: May be observed around 1270 cm⁻¹
-
CH₂ wagging (vinyl): ~960 cm⁻¹
Applications in Drug Development and Biomedical Research
While the primary applications of Tris(2-methoxyethoxy)vinylsilane are in material science, its unique properties are being explored for biomedical applications, including drug delivery and surface modification of medical devices.[1]
Surface Modification of Medical Devices
The ability of Tris(2-methoxyethoxy)vinylsilane to form stable bonds with inorganic surfaces makes it a candidate for modifying the surfaces of medical implants and devices.[8][9] Such modifications can improve biocompatibility, reduce protein fouling, and enhance the adhesion of subsequent coatings.[8] For instance, silanization of titanium implants can create a surface that promotes angiogenesis and osteogenesis.[10]
Caption: Workflow for surface modification of medical implants using Tris(2-methoxyethoxy)vinylsilane.
Drug Delivery Systems
Tris(2-methoxyethoxy)vinylsilane can be incorporated into polymer matrices, such as hydrogels, to modulate their properties for controlled drug release.[11][12][13][14][15] The silane can act as a crosslinking agent, influencing the swelling behavior and degradation rate of the hydrogel, thereby controlling the diffusion and release of encapsulated therapeutic agents.[11] Organosilica nanoparticles synthesized from organosilanes are also being investigated as drug delivery vehicles.[16][17]
Toxicology and Safety
Tris(2-methoxyethoxy)vinylsilane is classified as a substance that may damage fertility or the unborn child.[4][6] Its hydrolysis product, 2-methoxyethanol, is a known reproductive toxin.[4] Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, especially in well-ventilated areas.[3][4]
While comprehensive in vivo toxicological data for this specific compound is limited, studies on other organosilicon compounds suggest that their toxicity can vary depending on the specific structure and degradation products.[18] Some studies on organosilica nanoparticles have shown them to be relatively biocompatible at low concentrations.[16][17] However, the potential for reproductive toxicity necessitates careful handling and risk assessment in any application, particularly those involving potential human exposure.
Conclusion
Tris(2-methoxyethoxy)vinylsilane is a valuable chemical tool with a well-defined set of physical and chemical properties. Its dual reactivity makes it highly effective as a coupling agent in material science. For researchers in drug development and biomedical fields, its potential for surface modification of medical devices and in the formulation of controlled-release drug delivery systems presents exciting opportunities. However, its toxicological profile, particularly its reproductive toxicity, requires stringent safety protocols and careful consideration in the design of any biomedical application. Further research into its biocompatibility and in vivo behavior is warranted to fully realize its potential in the healthcare sector.
References
- 1. chemimpex.com [chemimpex.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. gelest.com [gelest.com]
- 5. Vinyltris(2-methoxyethoxy)silane 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. echemi.com [echemi.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Medical Silicone, Silicon Pharmaceuticals | Silfluo [silfluosilicone.com]
- 10. Biocompatible silane adhesion layer on titanium implants improves angiogenesis and osteogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Polysilane Reinforces Safe Design in Biomedical Devices? [eureka.patsnap.com]
- 12. tchie.uni.opole.pl [tchie.uni.opole.pl]
- 13. Current Understanding of Hydrogel for Drug Release and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Material permits simultaneous, controlled release of drugs with different actions [agencia.fapesp.br]
- 15. Tissue-adhesive hydrogel for multimodal drug release to immune cells in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmaexcipients.com [pharmaexcipients.com]
- 17. In vitro and in vivo toxicity of thiolated and PEGylated organosilica nanoparticles - CentAUR [centaur.reading.ac.uk]
- 18. Genotoxicity studies on selected organosilicon compounds: in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]
